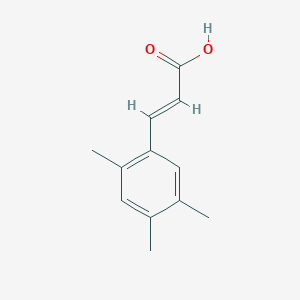
(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at positions 2, 4, and 5, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of 2,4,5-trimethylbenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate β-hydroxy acid, which undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as piperidine or pyridine can be employed to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2,4,5-trimethylbenzoic acid.
Reduction: Formation of 3-(2,4,5-trimethylphenyl)propanoic acid.
Substitution: Formation of halogenated derivatives such as 2,4,5-trimethylbromobenzene.
Scientific Research Applications
(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (2E)-3-(2,4-dimethylphenyl)prop-2-enoic acid
- (2E)-3-(2,5-dimethylphenyl)prop-2-enoic acid
- (2E)-3-(2,4,6-trimethylphenyl)prop-2-enoic acid
Comparison: (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and properties. The presence of three methyl groups at positions 2, 4, and 5 can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds with different substitution patterns.
Properties
CAS No. |
205748-06-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(2,4,5-trimethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-10(3)11(7-9(8)2)4-5-12(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
OUSXTDXBZCOQIT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C=CC(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CC(=O)O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















